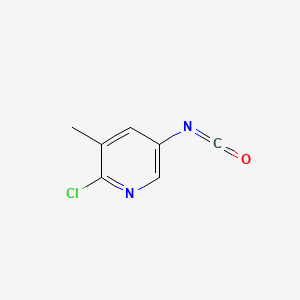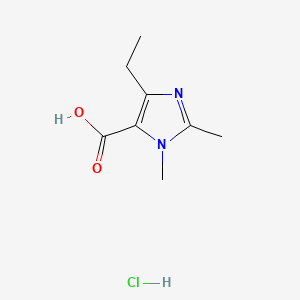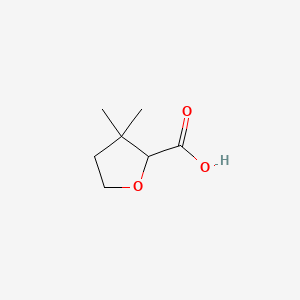
4-bromopiperidine-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromopiperidine-1-sulfonyl fluoride (4-BPF) is an organofluoride compound used in the synthesis of various organic molecules. It is a commonly used reagent in organic synthesis and is used to synthesize a wide range of products including pharmaceuticals, agrochemicals, and polymers. 4-BPF is also used as a catalyst in the synthesis of peptides and proteins. The use of 4-BPF in organic synthesis has been increasing in recent years due to its versatility and its ability to be used in a variety of reactions.
科学的研究の応用
4-bromopiperidine-1-sulfonyl fluoride has been used in a number of scientific research applications, including the synthesis of peptides and proteins, the synthesis of organic molecules, and the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-bromopiperidine-1-sulfonyl fluoride has been used in the synthesis of peptides and proteins by the formation of an intermediate, 4-bromopiperidine-1-sulfonate, which is then converted to the desired product. 4-bromopiperidine-1-sulfonyl fluoride has also been used in the synthesis of organic molecules, such as aromatics and alkenes, by the formation of an intermediate, 4-bromopiperidine-1-sulfonate, which is then converted to the desired product. 4-bromopiperidine-1-sulfonyl fluoride has also been used in the synthesis of polymers, such as polyvinyl chloride, by the formation of an intermediate, 4-bromopiperidine-1-sulfonate, which is then converted to the desired product.
作用機序
4-bromopiperidine-1-sulfonyl fluoride is a nucleophilic reagent, meaning that it can act as a catalyst in the synthesis of organic molecules. It acts as a nucleophile, meaning that it can attack the electrophilic carbon atoms of an organic substrate and form a covalent bond with them. This covalent bond can then be used to form a new product.
Biochemical and Physiological Effects
4-bromopiperidine-1-sulfonyl fluoride has been shown to have no significant biochemical or physiological effects. It is non-toxic and non-irritating, making it safe to use in laboratory experiments. It has also been shown to be non-carcinogenic and non-mutagenic, meaning that it is unlikely to cause any harm to humans or other organisms.
実験室実験の利点と制限
One of the main advantages of using 4-bromopiperidine-1-sulfonyl fluoride in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, making it a viable option for many laboratory experiments. Another advantage of 4-bromopiperidine-1-sulfonyl fluoride is its versatility, as it can be used in a variety of reactions.
However, there are some limitations to using 4-bromopiperidine-1-sulfonyl fluoride in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. It is also not very stable and can degrade over time. Finally, it is not very reactive, making it difficult to use in some reactions.
将来の方向性
Given the versatility of 4-bromopiperidine-1-sulfonyl fluoride and its potential applications in the synthesis of organic molecules, peptides, and proteins, there are many potential future directions that can be explored. These include further research into the synthesis of organic molecules and polymers using 4-bromopiperidine-1-sulfonyl fluoride, as well as further research into the biochemical and physiological effects of 4-bromopiperidine-1-sulfonyl fluoride. Additionally, research into the use of 4-bromopiperidine-1-sulfonyl fluoride in drug design and synthesis could be explored, as well as research into its potential applications in the synthesis of agrochemicals and other specialty chemicals. Finally, research into the development of new synthetic methods using 4-bromopiperidine-1-sulfonyl fluoride could be explored.
合成法
4-bromopiperidine-1-sulfonyl fluoride is synthesized by the reaction of 1-bromo-4-piperidine with potassium fluoride in an aqueous solution. The reaction proceeds through the formation of an intermediate, 4-bromopiperidine-1-sulfonate, which is then converted to the desired product, 4-bromopiperidine-1-sulfonyl fluoride. The reaction is typically carried out at a temperature of 80-100 °C and the reaction time is usually about one hour.
特性
IUPAC Name |
4-bromopiperidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrFNO2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGRMGTMXKTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Br)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrFNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopiperidine-1-sulfonyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














